molecular formula C15H24Br9O4P B098018 Tris(tribromoneopentyl)phosphate CAS No. 19186-97-1

Tris(tribromoneopentyl)phosphate

Cat. No.: B098018
CAS No.: 19186-97-1
M. Wt: 1018.5 g/mol
InChI Key: BHYQWBKCXBXPKM-UHFFFAOYSA-N
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Description

Tris(tribromoneopentyl)phosphate is a useful research compound. Its molecular formula is C15H24Br9O4P and its molecular weight is 1018.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Occurrence and Health Risks of TDCPP

Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is a widely used halogen-containing organophosphorus chemical in various consumer products. It's an emerging environmental contaminant with significant levels detected in human samples such as seminal plasma, breast milk, blood plasma, placenta, and urine. TDCPP poses potential human health effects due to its acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity in animals, and cytotoxicity and endocrine-disrupting effects in humans. Comprehensive understanding of the environmental behavior and health risks of this contaminant is still developing (Wang et al., 2020).

Industrial Applications

Use in Synthetic Lubricating Oils

Neutral phosphates like trialkyl, triaryl, trialkylaryl, and tricycloalkyl phosphates are effective antiwear additives in synthetic lubricating oils. Recently synthesized esters of phosphoric acid with tricyclic alcohols exhibit superior lubricity and resistance to oxidation compared to those containing ordinary aliphatic or aromatic radicals. They are used as antifriction additives for synthetic lube oils (Barabanova et al., 1976).

Biomedical Applications

β-Tricalcium Phosphate in Bone Substitution

β-Tricalcium phosphate (β-TCP) is a potent synthetic bone graft substitute, known for its osteoconductive and osteoinductive properties. It's used in full bone defects regeneration, although its clinical outcome can be unpredictable due to a lack of understanding of its physico-chemical properties. Recent research focuses on understanding β-TCP's crystallographic structure, surface chemistry, stoichiometry deviations, and their link to in vivo response (Bohner et al., 2020).

Environmental and Industrial Concerns

Organophosphorus Flame Retardants in Indoor Contamination and Human Exposure

Organophosphorus flame retardants are critical due to their ubiquitous presence indoors and the prevalence of human exposure. They have been associated with reprotoxicity, neurotoxicity, respiratory effects, and eczema risk in epidemiological studies. Given the widespread exposure and potential health concerns, there is a growing need for research and action regarding these compounds (Chupeau et al., 2020).

Tribological Properties

Tribofragmentation and Antiwear Behaviour of Phosphorus Compounds

The tribological (friction and wear) properties of organic phosphorus compounds are crucial for their application as antiwear and extreme-pressure additives. The structure of an additive significantly influences its physico-chemical and tribological properties. Understanding these properties is essential for high-temperature performance, ensuring the additive degrades only in the friction zone and not at the bulk fluid temperature (Schumacher & Zinke, 1997).

Safety and Hazards

The safety data sheet for Tris(tribromoneopentyl)phosphate suggests that it may cause harm if inhaled, ingested, or comes into contact with skin or eyes . It is recommended to use appropriate personal protective equipment when handling this substance .

Mechanism of Action

Target of Action

It is primarily used as an additive flame retardant , suggesting that its targets are materials susceptible to combustion, such as polypropylene (PP) and high impact polystyrene (HIPS) .

Mode of Action

Tris(tribromoneopentyl)phosphate interacts with its targets by integrating into their structure during the manufacturing process. As a flame retardant, it likely functions by releasing bromine atoms when heated, which then participate in the combustion reactions, effectively slowing or stopping the burning process .

Result of Action

The primary result of this compound’s action is the reduction or prevention of combustion in the materials it is added to. This makes the materials safer to use in a variety of applications, particularly where fire risk is a concern .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, its flame retardant properties may be affected by the temperature and presence of ignition sources. Additionally, its stability may be influenced by exposure to light and moisture .

Properties

IUPAC Name

tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24Br9O4P/c16-1-13(2-17,3-18)10-26-29(25,27-11-14(4-19,5-20)6-21)28-12-15(7-22,8-23)9-24/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYQWBKCXBXPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Br9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058691
Record name Tris(tribromoneopentyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1018.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19186-97-1
Record name Tris(tribromoneopentyl) phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19186-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(tribromoneopentyl) phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(tribromoneopentyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.108
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Record name TRIS(TRIBROMONEOPENTYL) PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Tris(tribromoneopentyl) phosphate?

A1: Tris(tribromoneopentyl) phosphate is primarily utilized as a flame retardant in various materials, including plastics and polymers. Its effectiveness stems from its ability to inhibit combustion processes. One specific application highlighted in research is its incorporation into polypropylene masterbatch compositions for manufacturing flame-retardant flexible electric wire pipes. [] This application showcases its ability to enhance the fire safety of materials used in electrical applications.

Q2: How does Tris(tribromoneopentyl) phosphate contribute to flame retardancy in materials like polypropylene?

A2: Tris(tribromoneopentyl) phosphate acts as an additive flame retardant in materials like polypropylene. While the exact mechanisms can be complex and depend on the specific material and processing conditions, it generally functions in the condensed phase during combustion. [] When exposed to heat, Tris(tribromoneopentyl) phosphate releases bromine radicals. These radicals then react with and neutralize free radicals propagating the combustion process, effectively slowing down or halting the spread of fire.

Q3: Are there any studies on the potential synergistic effects of Tris(tribromoneopentyl) phosphate with other flame retardants?

A3: Yes, research indicates potential synergistic effects when Tris(tribromoneopentyl) phosphate is combined with other flame retardants. One study examined its use alongside Ammonium polyphosphate and Resorcinol bis(diphenyl phosphate) in an epoxy resin system. [] The results revealed that using Tris(tribromoneopentyl) phosphate in conjunction with these other flame retardants led to a notable improvement in the thermal stability of the resin compared to using Tris(tribromoneopentyl) phosphate alone.

Q4: Beyond its flame-retardant properties, are there any concerns regarding the environmental impact of Tris(tribromoneopentyl) phosphate?

A4: Yes, Tris(tribromoneopentyl) phosphate is identified as a potential environmental concern. A study focusing on identifying replacement substances for traditional brominated flame retardants highlighted increasing environmental exposure trends for Tris(tribromoneopentyl) phosphate. [] This suggests a growing need to understand its fate and potential effects in various environmental compartments and underscores the importance of responsible use and disposal practices.

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